molecular formula C14H20O5S B14341647 Octanoic acid, 4-sulfophenyl ester CAS No. 101615-66-1

Octanoic acid, 4-sulfophenyl ester

Cat. No.: B14341647
CAS No.: 101615-66-1
M. Wt: 300.37 g/mol
InChI Key: KHNBMTJPINZOSC-UHFFFAOYSA-N
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Description

Properties

CAS No.

101615-66-1

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

4-octanoyloxybenzenesulfonic acid

InChI

InChI=1S/C14H20O5S/c1-2-3-4-5-6-7-14(15)19-12-8-10-13(11-9-12)20(16,17)18/h8-11H,2-7H2,1H3,(H,16,17,18)

InChI Key

KHNBMTJPINZOSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Direct Sulfonation-Esterification Cascade

A two-step approach involves the sulfonation of phenol derivatives followed by esterification with octanoic acid.

Step 1: Synthesis of 4-Sulfophenol
Phenol undergoes electrophilic aromatic sulfonation using concentrated sulfuric acid or sulfur trioxide. Optimal conditions include refluxing at 110–120°C for 4–6 hours, yielding 4-sulfophenol as the major product. Alternative sulfonating agents such as chlorosulfonic acid may enhance regioselectivity but require stringent temperature control to avoid over-sulfonation.

Step 2: Esterification with Octanoic Acid
The sulfophenol intermediate reacts with octanoic acid under acid-catalyzed conditions. A molar ratio of 1:1.2 (sulfophenol:octanoic acid) in toluene, with para-toluenesulfonic acid (pTSA) as a catalyst, achieves 68–72% conversion after 8 hours at reflux (≈140°C). Water removal via Dean-Stark apparatus improves yield by shifting equilibrium.

Critical Parameters

  • Catalyst Loading : 5 mol% pTSA maximizes ester formation while minimizing side reactions.
  • Solvent Choice : Toluene outperforms polar aprotic solvents (e.g., DMF) due to better azeotropic water removal.

Nucleophilic Acyl Substitution with Pre-Sulfonated Reagents

This one-pot method employs 4-sulfophenyl chloride as the electrophilic partner.

Reaction Mechanism
Octanoic acid is activated as an acyl chloride (via thionyl chloride) and subsequently reacted with sodium 4-sulfophenoxide. The process occurs in anhydrous dichloromethane at 0–5°C to suppress hydrolysis:
$$
\text{C}7\text{H}{15}\text{COCl} + \text{NaO}3\text{S-C}6\text{H}4\text{OH} \rightarrow \text{C}{14}\text{H}{20}\text{O}5\text{S} + \text{NaCl} + \text{HCl}
$$
Yields reach 81–85% after 3 hours, with triethylamine as a proton scavenger.

Purification
Crude product is washed with saturated NaHCO₃ to remove residual acid, followed by recrystallization from cyclohexane/ethyl acetate (95:5).

Enzymatic Esterification

Lipase-mediated synthesis offers a green alternative. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between octanoic acid and 4-sulfophenol in solvent-free media.

Conditions

  • Enzyme loading: 15% w/w
  • Temperature: 60°C
  • Time: 24 hours
  • Conversion: 54–58%

Advantages

  • Avoids harsh acids/bases.
  • Minimal byproducts.

Comparative Analysis of Methods

Parameter Direct Sulfonation-Esterification Nucleophilic Substitution Enzymatic
Yield (%) 68–72 81–85 54–58
Reaction Time (h) 8–10 3–4 24
Temperature Range 110–140°C 0–5°C (activation); 25°C 60°C
Catalyst Toxicity Moderate (pTSA) High (SOCl₂) Low
Scalability Industrial Pilot-scale Lab-scale

Optimization Strategies

Solvent Engineering

Cyclohexane/ethyl acetate mixtures (95:5) enhance crystallization efficiency, achieving ≥98% purity after two recrystallizations. Polar solvents like ethanol reduce yields by promoting hydrolysis.

Catalytic Innovations

Bismuth triflate (Bi(OTf)₃) tested as a Lewis acid catalyst in esterification improves yields to 76% at 100°C but necessitates post-reaction ion-exchange chromatography.

Challenges and Mitigations

Sulfonate Group Hydrolysis

The electron-withdrawing sulfonate group increases ester susceptibility to hydrolysis. Storage under anhydrous conditions (≤0.1% H₂O) at 4°C extends shelf life.

Byproduct Formation

Di-ester byproducts (e.g., disulfophenyl esters) form at higher temperatures. Maintaining stoichiometric control (octanoic acid in 10% excess) suppresses this.

Industrial-Scale Considerations

Batch reactors with zirconium lining resist corrosion from sulfonic acid intermediates. Continuous flow systems reduce reaction times by 40% but require precise temperature modulation.

Chemical Reactions Analysis

Types of Reactions: Octanoic acid, 4-sulfophenyl ester undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Hydrolysis: The breakdown of the ester bond in the presence of water, yielding octanoic acid and 4-sulfophenol.

    Oxidation: The oxidation of the sulfophenyl group to form sulfone derivatives.

Common Reagents and Conditions:

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.

    Hydrolysis: Acidic or basic conditions, elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Esterification: this compound.

    Hydrolysis: Octanoic acid and 4-sulfophenol.

    Oxidation: Sulfone derivatives of this compound.

Scientific Research Applications

Octanoic acid, 4-sulfophenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of octanoic acid, 4-sulfophenyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis, releasing octanoic acid and 4-sulfophenol, which may exert biological effects. The sulfophenyl group can interact with cellular membranes and proteins, potentially disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Chemical and Physical Properties

Compound Molecular Formula Molecular Weight Functional Group Key Properties Applications
Octanoic acid, 4-sulfophenyl ester Not provided Inferred ~260–280 Sulfophenyl ester High polarity, potential acidity Hypothesized: Surfactants, drug delivery
Octanoic acid, ethyl ester C₁₀H₂₀O₂ 172.26 Ethyl ester Volatile, fruity aroma Flavoring agent (wines, dairy)
Octanoic acid, phenylmethyl ester C₁₅H₂₂O₂ 234.33 Benzyl ester LogP = 4.09 (hydrophobic) Perfumery, cosmetics
Octanoic acid, 2-phenylethyl ester C₁₆H₂₄O₂ 248.36 Phenylethyl ester Floral aroma, moderate volatility Food flavoring, antimicrobial agents
Octanoic acid, 4-methyl-ethyl ester C₁₁H₂₂O₂ 186.29 Branched-chain ester Enhanced solubility in organic solvents Solvents, synthetic intermediates

Volatility and Flavor Contributions

Ethyl and phenylethyl esters are critical flavor modifiers in fermented products:

  • Ethyl octanoate: Constitutes 3–26% of esters in sour beers and mango wines, contributing fruity notes .
  • Phenylethyl octanoate: Imparts rose-like aromas; detected in passion fruit fermentations and probiotic yogurts .
  • 4-Sulfophenyl ester: Likely non-volatile due to polar sulfonic group, limiting its role in flavor but expanding utility in non-volatile applications.

Stability and Industrial Relevance

  • Ethyl ester : Degrades during fermentation but stabilizes in low-pH environments (e.g., sour beers with pH 3.3–3.9 ).
  • Benzyl ester : Stable under high-temperature processing; used in cosmetic formulations .
  • 4-Sulfophenyl ester : Expected to exhibit thermal stability akin to sulfonic acid derivatives, suitable for industrial coatings or detergents.

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